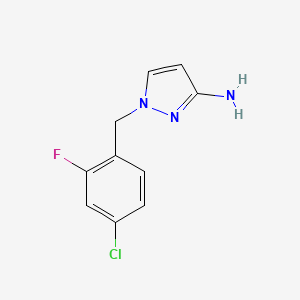
1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-3-amine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a pyrazole ring substituted with a 4-chloro-2-fluorobenzyl group and an amine group at the 3-position. Its unique structure imparts specific chemical and physical properties that make it valuable for diverse applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-3-amine typically involves the reaction of 4-chloro-2-fluorobenzyl bromide with 3-aminopyrazole. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the bromide group is replaced by the pyrazole moiety.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反应分析
Types of Reactions: 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives with different substitution patterns.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
科学研究应用
1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-3-amine has found applications in various scientific fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
- 4-Chloro-2-fluorobenzyl alcohol
- 4-Chloro-2-fluorobenzyl mercaptan
- 4-Chloro-2-fluorobenzyl bromide
Comparison: 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-3-amine is unique due to the presence of the pyrazole ring, which imparts distinct chemical properties compared to its analogs. While 4-chloro-2-fluorobenzyl alcohol and 4-chloro-2-fluorobenzyl mercaptan are primarily used as intermediates in organic synthesis, the pyrazole derivative is more versatile in biological and medicinal applications due to its ability to interact with various biological targets.
生物活性
1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-3-amine is a synthetic organic compound belonging to the pyrazole derivative class. Its structure features a pyrazole ring substituted with a 4-chloro-2-fluorobenzyl group, contributing to its potential biological activity. The compound has garnered interest in medicinal chemistry due to its promising pharmacological properties, including anti-inflammatory, antibacterial, and antitumor activities.
- Molecular Formula : C10H9ClFN3
- Molecular Weight : Approximately 207.66 g/mol
- Structural Features : Contains a pyrazole ring and halogen substituents (chlorine and fluorine) that enhance its lipophilicity and bioavailability.
Preliminary studies indicate that this compound may interact with specific biological targets, particularly enzymes or receptors involved in cell signaling pathways. The presence of halogens is believed to enhance the compound's binding affinity, potentially leading to improved therapeutic effects.
Pharmacological Effects
Research suggests the following biological activities:
- Anti-inflammatory Activity : Similar compounds have demonstrated the ability to inhibit inflammatory responses, making this compound a candidate for treating inflammatory diseases.
- Antibacterial Properties : The structural characteristics may confer antibacterial effects, warranting further investigation into its use as an antimicrobial agent.
- Antitumor Potential : Initial findings suggest that it may inhibit the proliferation of cancer cells, particularly in prostate cancer models.
Comparative Analysis with Similar Compounds
The following table summarizes key features of structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine | C10H9ClFN | Contains dual chlorination; potential for enhanced reactivity. |
| N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine | C14H12ClFN2S | Features thiazole instead of pyrazole; different biological activity profile. |
| 1-(3-Chlorobenzyl)-1H-pyrazol-3-amine | C10H10ClN3 | Lacks fluorine substitution; simpler structure affecting activity. |
The unique combination of chlorinated and fluorinated groups in this compound may enhance its pharmacological properties compared to these similar compounds.
In Vitro Studies
In vitro studies have indicated that this compound exhibits significant activity against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of prostate cancer cells, suggesting its potential as a therapeutic agent in oncology.
Structure-Activity Relationship (SAR)
Research on SAR has highlighted that modifications in the substituents on the pyrazole ring can significantly alter biological activity. The incorporation of halogen atoms has been linked to increased lipophilicity and improved interaction with biological targets, enhancing the compound's overall efficacy .
Future Directions
Further research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. This includes:
- Detailed binding studies with specific receptors or enzymes.
- Exploration of its pharmacokinetic properties.
- Assessment of its safety profile in vivo.
属性
分子式 |
C10H9ClFN3 |
|---|---|
分子量 |
225.65 g/mol |
IUPAC 名称 |
1-[(4-chloro-2-fluorophenyl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H9ClFN3/c11-8-2-1-7(9(12)5-8)6-15-4-3-10(13)14-15/h1-5H,6H2,(H2,13,14) |
InChI 键 |
VEKBECRZKDAVRA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)F)CN2C=CC(=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















